molecular formula C16H19N3O2S B2592984 2-ethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 893946-07-1

2-ethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No.: B2592984
CAS No.: 893946-07-1
M. Wt: 317.41
InChI Key: HPTTVSNWOHGHSB-UHFFFAOYSA-N
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Description

2-ethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide is a useful research compound. Its molecular formula is C16H19N3O2S and its molecular weight is 317.41. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Compounds related to pyrazole-acetamide derivatives have been synthesized and characterized, showing significant applications in the construction of coordination complexes with metals such as Co(II) and Cu(II). These complexes exhibit interesting structural properties due to hydrogen bonding in the self-assembly process. Moreover, such compounds, including their metal complexes, have demonstrated notable antioxidant activities, indicative of their potential application in medicinal chemistry for the mitigation of oxidative stress-related disorders (Chkirate et al., 2019).

Chemoselective Acetylation

In the realm of synthetic organic chemistry, compounds akin to the acetamide family have been utilized as intermediates in the chemoselective acetylation processes. Such methodologies are crucial for the synthesis of various pharmacologically active molecules, including antimalarial drugs. The optimization of these processes can lead to more efficient and selective synthetic routes, thereby enhancing the accessibility of therapeutic agents (Magadum & Yadav, 2018).

Anticancer Activity

Derivatives with pyrazole scaffolds have been explored for their potential as anticancer agents. Specific analogues have shown to inhibit tubulin polymerization and exhibit potent anticancer activity against various cancer cell lines by binding to the colchicine binding site on tubulin. This mechanism is crucial for the development of novel chemotherapeutic agents targeting cancer cell division and proliferation (Liu et al., 2016).

Antimicrobial and Antifungal Activities

The synthesis of thiazole and its fused derivatives has revealed compounds with significant antimicrobial and antifungal activities. These findings underscore the utility of such molecules in the development of new antibiotics and antifungal agents, addressing the growing concern of antimicrobial resistance (Wardkhan et al., 2008).

Pharmacological Evaluation

Research on heterocyclic compounds, including oxadiazole and pyrazole derivatives, has provided insights into their pharmacological profiles. These compounds have been evaluated for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Such studies are integral to the discovery and development of new drugs with diverse therapeutic applications (Faheem, 2018).

Properties

IUPAC Name

2-ethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-3-21-8-15(20)17-16-13-9-22-10-14(13)18-19(16)12-6-4-5-11(2)7-12/h4-7H,3,8-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTTVSNWOHGHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C2CSCC2=NN1C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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